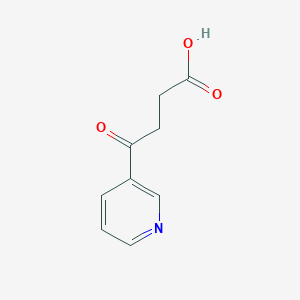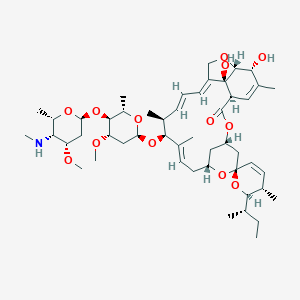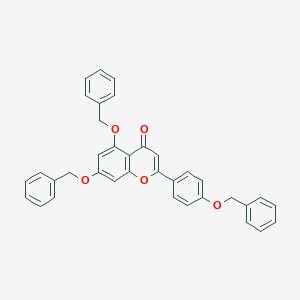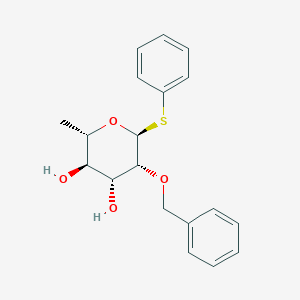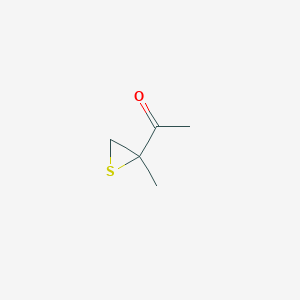
1-(2-Methylthiiran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylthiiran-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Methylthiirane-2-carbaldehyde or MTCA, and its chemical formula is C5H8OS.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylthiiran-2-yl)ethanone is not yet fully understood. However, it has been found to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-Methylthiiran-2-yl)ethanone has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methylthiiran-2-yl)ethanone in lab experiments include its high yield, mild reaction conditions, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for the study of 1-(2-Methylthiiran-2-yl)ethanone. These include further studies to understand its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential applications in various fields of scientific research. Additionally, further studies may be needed to determine the safety and toxicity of this compound, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-Methylthiiran-2-yl)ethanone involves the reaction of 2-methylthiirane with acetaldehyde in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. This method is widely used in the laboratory for the production of this compound.
Aplicaciones Científicas De Investigación
1-(2-Methylthiiran-2-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Propiedades
Número CAS |
103144-76-9 |
|---|---|
Nombre del producto |
1-(2-Methylthiiran-2-yl)ethanone |
Fórmula molecular |
C5H8OS |
Peso molecular |
116.18 g/mol |
Nombre IUPAC |
1-(2-methylthiiran-2-yl)ethanone |
InChI |
InChI=1S/C5H8OS/c1-4(6)5(2)3-7-5/h3H2,1-2H3 |
Clave InChI |
BEVWNHSXVGGROS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CS1)C |
SMILES canónico |
CC(=O)C1(CS1)C |
Sinónimos |
Ethanone, 1-(2-methylthiiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



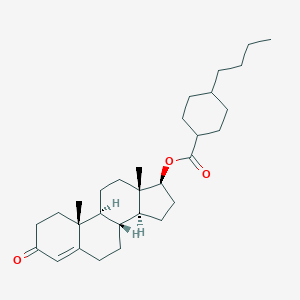
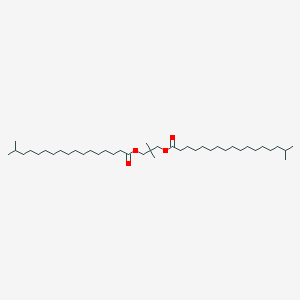
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
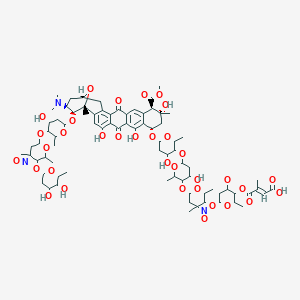
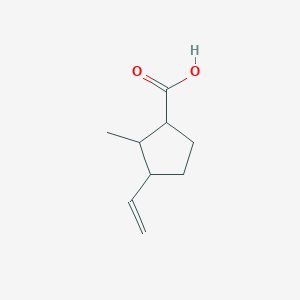
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
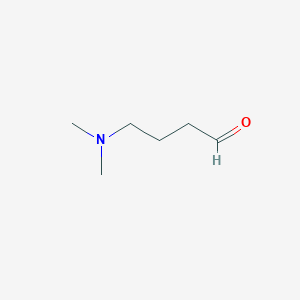
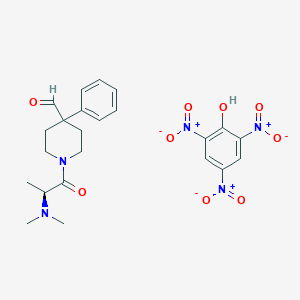
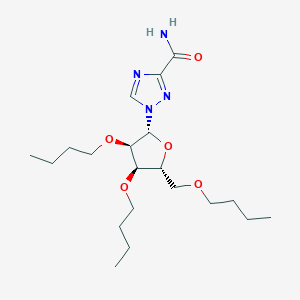
![4-[Benzyl(methyl)amino]butanenitrile](/img/structure/B18878.png)
